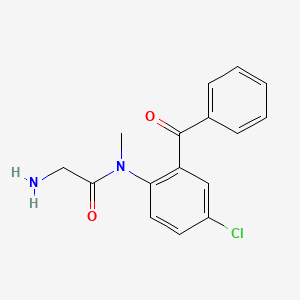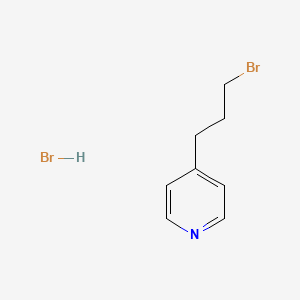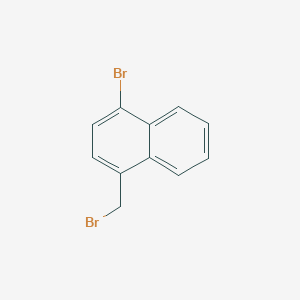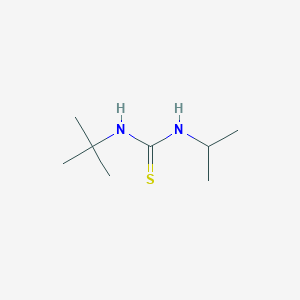
6-Chloroisoquinoline
Overview
Description
6-Chloroisoquinoline is a chlorinated derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, like other quinolines, is known for its diverse biological activities and is often used as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those related to 6-chloroisoquinoline, involves multiple steps such as cyclization, nitrification, chlorination, and sometimes complex reactions like the Bischler-Napieralski reaction. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and proceeds through cyclization, nitrification, and chlorination steps, achieving a high yield of 85% . Similarly, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxy phenethylamine via acylation, followed by the Bischler-Napieralski reaction and reduction, with an overall yield of 41.1% .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined using single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The molecular structure of 6-chloroquinoline itself has been studied using experimental techniques and DFT calculations, which helped in assigning vibrational modes and understanding the electronic structure .
Chemical Reactions Analysis
The chemical reactivity of 6-chloroquinoline has been explored through studies of its electronic features. The chlorine substitution is found to significantly alter the reactive nature of the quinoline moiety. The compound's reactivity has been analyzed based on frontier molecular orbital properties, molecular electrostatic potential surface characteristics, and atomic charge analysis . Additionally, the polarographic behavior of 6-chloroquinoline in solutions has been studied, revealing a complex reduction mechanism at the dropping mercury electrode .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chlorine atoms. For instance, the antioxidant activity of novel chloroquinoline derivatives has been assessed, showing good inhibition percentages compared to ascorbic acid . The polarographic reduction of 6-chloroquinoline indicates that the presence of chlorine affects its electrochemical behavior . The metastable forms of 6-chloroquinolin-2(1H)-one exhibit different crystal packing and intermolecular interactions, which affect their spectroscopic properties and thermal behavior .
Scientific Research Applications
Antiviral Properties
- Chloroquine and Viral Infections: Chloroquine, a derivative of 6-Chloroisoquinoline, has been explored for its potential against various viral infections, including HIV and coronaviruses. It exerts direct antiviral effects by inhibiting pH-dependent steps of viral replication and has immunomodulatory effects which could be beneficial in the clinical management of viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Applications in Cancer Treatment
- Enhancing Chemotherapy Efficacy: Chloroquine has been shown to sensitize breast cancer cells to chemotherapy independently of autophagy. This indicates its potential use in cancer treatment, particularly in combination with other anticancer drugs (Maycotte et al., 2012).
- Cancer Therapy Enhancement: Research suggests that Chloroquine can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. Its lysosomotrophic property appears to be important for increasing efficacy and specificity (Solomon & Lee, 2009).
Cytotoxicity and DNA Topoisomerase II Inhibition
- Synthesized Chloroisoquinolinediones: Studies on substituted chloroisoquinolinediones have shown significant cytotoxic potential against various cancer cell lines. These compounds also exhibit DNA topoisomerase II inhibitory activity, which is important for understanding their mechanism of action in cancer therapy (Kim et al., 2007).
Molecular Inclusion and Packing Properties
- Chloro-substituted Diquinoline: Chloro-substituted diquinoline compounds, which include chloro groups, have shown unique molecular inclusion and packing properties. These properties are significantly different from their non-chlorinated counterparts and have implications in crystal engineering (Ashmore et al., 2007).
Physicochemical and Biological Properties
- Isoquinoline Alkaloids: The physicochemical and biological properties of isoquinoline alkaloids, including those with chloro groups, have been explored. These properties are relevant in understanding the potential applications of these compounds in areas such as photoprotection and toxicity (Sobarzo-Sánchez et al., 2012).
Vibrational Investigation and Chemical Reactivity
- Molecular Structure Analysis: Computational studies on 1-Chloroisoquinoline have provided insights into its spectroscopic vibrational properties, molecular structure, and chemical reactivity. These studies are crucial for understanding the interactions and reactivity of such molecules (Vidhya et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities . More research is needed to identify the specific targets of 6-Chloroisoquinoline.
Mode of Action
The exact mode of action of 6-Chloroisoquinoline is currently unknown due to the lack of specific studies on this compound. It’s worth noting that chloroquine, a compound structurally similar to 6-chloroisoquinoline, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Isoquinolines, a class of compounds to which 6-chloroisoquinoline belongs, are known to demonstrate a wide range of biological activities
Result of Action
Some isoquinoline derivatives have been found to exhibit cytotoxic activity and dna topoisomerase ii inhibitory activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Chloroisoquinoline is currently unknown. It is known that various environmental factors can influence the stability of chlorophyll content in angiosperms by modulating chlorophyll metabolic pathways . More research is needed to understand how environmental factors might influence the action of 6-Chloroisoquinoline.
properties
IUPAC Name |
6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline | |
CAS RN |
62882-02-4 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?
A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.
Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized 6-chloroisoquinoline derivatives?
A: While the article doesn't delve into extensive SAR analysis, it highlights that both 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of 6-chloroisoquinoline might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

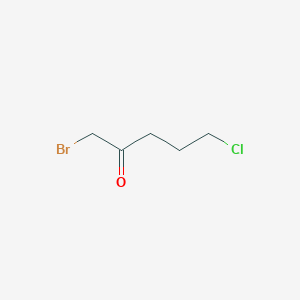
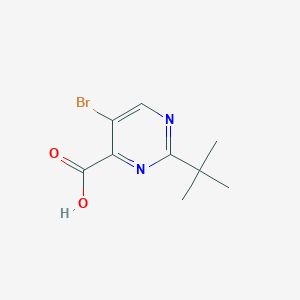
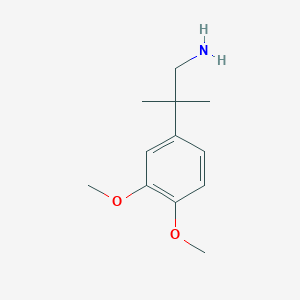
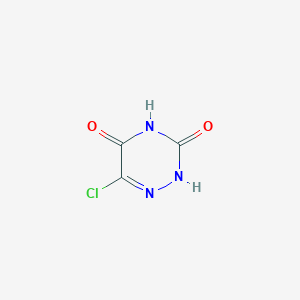
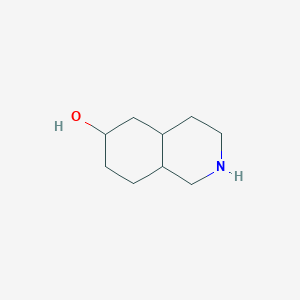
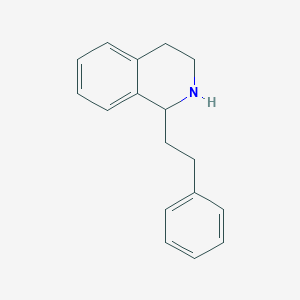
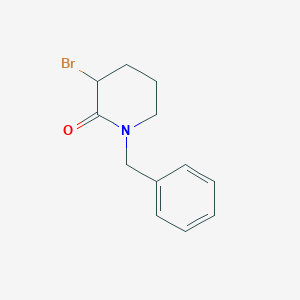
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
